OF-1

Catalog No.
S543104
CAS No.
919973-83-4
M.F
C17H18BrN3O4S
M. Wt
440.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OF-1

CAS Number

919973-83-4

Product Name

OF-1

IUPAC Name

4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzenesulfonamide

Molecular Formula

C17H18BrN3O4S

Molecular Weight

440.3 g/mol

InChI

InChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3

InChI Key

YUNQZQREIHWDQT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C

solubility

Soluble in DMSO

Synonyms

SGC OF-1; SGC OF 1; SGC OF1; SGCOF1; SGC-OF-1; OF-1;

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C

The exact mass of the compound 4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide is 439.0201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OF-1 is a highly validated, cell-permeable chemical probe specifically designed for the pan-inhibition of the Bromodomain and PHD Finger-containing (BRPF) family of scaffolding proteins (BRPF1, BRPF2, and BRPF3). Developed in partnership with the Structural Genomics Consortium (SGC), OF-1 features a benzenesulfonamide-benzimidazolone scaffold that binds BRPF1B, BRPF2, and BRPF3 with dissociation constants (Kd) of 100 nM, 500 nM, and 2.4 µM, respectively . Unlike broad-spectrum epigenetic inhibitors, OF-1 maintains a >100-fold selectivity margin against most non-class IV bromodomains and shows no significant kinase cross-reactivity (<20% inhibition across 40 kinases at 10 µM) [1]. For procurement professionals and assay developers, OF-1 represents a standardized, high-purity (≥98% HPLC) baseline reagent for isolating MYST histone acetyltransferase (HAT) complex functions in cellular assays, offering reliable thermal stability and established pharmacodynamics in cellular thermal shift assays (CETSA).

Substituting OF-1 with isoform-selective BRPF inhibitors (such as PFI-4 or GSK5959) or broad-spectrum BET inhibitors (like JQ1) fundamentally compromises assay integrity when studying redundant epigenetic pathways. While PFI-4 offers extreme selectivity for BRPF1B, it fails to inhibit BRPF2 and BRPF3, resulting in false-negative phenotypic outcomes in processes where BRPF family members compensate for one another—such as in RANKL-induced osteoclastogenesis [1]. Conversely, utilizing non-selective bromodomain inhibitors introduces massive transcriptional confounding via off-target BRD4 inhibition. OF-1 specifically avoids this by maintaining a 39-fold selectivity window over BRD4, ensuring that observed phenotypic changes are driven by MYST complex modulation rather than BET pathway interference [2]. Furthermore, attempting to replace OF-1 with the alternative pan-BRPF probe NI-57 removes the ability to perform orthogonal scaffold validation; best practices in chemical biology dictate procuring both OF-1 and NI-57 to run in parallel, thereby ruling out scaffold-specific chemotoxicity [3].

Pan-BRPF Affinity vs. BRPF1B-Selective Probes

For applications requiring the suppression of the entire BRPF scaffolding family, OF-1 provides essential pan-inhibition that selective probes cannot match. Isothermal titration calorimetry (ITC) confirms OF-1 binds BRPF1B, BRPF2, and BRPF3 with Kd values of 100 nM, 500 nM, and 2.4 µM, respectively [1]. In contrast, BRPF1B-selective comparators like PFI-4 and GSK5959 exhibit high affinity for BRPF1B but fail to achieve meaningful engagement with BRPF2 or BRPF3 at standard assay concentrations [2].

Evidence DimensionTarget Binding Affinity (Kd)
Target Compound DataOF-1 (BRPF1B: 100 nM; BRPF2: 500 nM; BRPF3: 2.4 µM)
Comparator Or BaselinePFI-4 / GSK5959 (BRPF1B selective; negligible BRPF2/3 binding)
Quantified DifferenceOF-1 provides sub-micromolar to low-micromolar engagement across all three isoforms, whereas selective probes isolate only one.
ConditionsIsothermal titration calorimetry (ITC) in vitro binding assays.

Procuring OF-1 is mandatory for assays where BRPF2 and BRPF3 can functionally compensate for BRPF1B, ensuring complete pathway blockade.

Functional Superiority in Osteoclastogenesis Blockade

The biochemical pan-BRPF profile of OF-1 translates directly into superior phenotypic efficacy in complex cellular models. In RANKL-induced differentiation of primary murine bone marrow cells, treatment with 1-2 µM OF-1 completely suppresses the fusion of monocytes into multinucleated osteoclast-like cells [1]. When the BRPF1B-selective comparator PFI-4 is used in the same model, it fails to strongly impair differentiation, proving that pan-family inhibition is required to disrupt the underlying transcriptional programs .

Evidence DimensionOsteoclast differentiation suppression
Target Compound DataOF-1 (Complete suppression at 1-2 µM)
Comparator Or BaselinePFI-4 (Fails to strongly impair differentiation)
Quantified DifferenceOF-1 achieves full phenotypic blockade, whereas BRPF1B-selective inhibition yields a false-negative functional response.
ConditionsMurine bone marrow cells treated with 10 ng/mL RANKL over 3 days.

Buyers developing therapeutic models for bone loss or osteolytic lesions must select OF-1 over single-isoform probes to achieve the desired biological response.

Selectivity Margin Against BET Family Off-Targets (BRD4)

A critical procurement metric for epigenetic probes is the avoidance of BET family bromodomains, which drive broad, confounding transcriptional changes. OF-1 demonstrates a Kd of 4,000 nM for the first bromodomain of BRD4, establishing a 39-fold selectivity window relative to its primary target, BRPF1B (Kd = 100 nM)[1]. This quantitative margin allows researchers to dose OF-1 at concentrations (e.g., 1 µM) that fully saturate BRPF targets without triggering the off-target BRD4 inhibition common to earlier-generation or poorly optimized bromodomain inhibitors .

Evidence DimensionBRD4(1) Binding Affinity (Kd)
Target Compound DataOF-1 (Kd = 4,000 nM; 39-fold selectivity vs BRPF1B)
Comparator Or BaselineNon-selective BRD inhibitors (Kd < 500 nM for BRD4)
Quantified DifferenceOF-1 provides a >30-fold safety margin against BRD4, preventing BET-driven assay interference.
ConditionsIsothermal titration calorimetry (ITC) and AlphaScreen biochemical assays.

Selecting OF-1 ensures that downstream RNA-seq or phenotypic data is exclusively driven by MYST complex inhibition, saving costly downstream deconvolution.

Orthogonal Scaffold Compatibility with NI-57

In rigorous chemical biology workflows, a single probe is insufficient to validate a target due to potential scaffold-specific off-target effects. OF-1 is built on a benzenesulfonamide-benzimidazolone scaffold, which is structurally distinct from the N-methylquinolin-2-one scaffold of the alternative pan-BRPF probe, NI-57 [1]. By procuring and utilizing both OF-1 and NI-57 in parallel, researchers can orthogonally confirm that observed phenotypes are genuinely BRPF-dependent and not artifacts of a specific chemical backbone [2].

Evidence DimensionChemical Scaffold Architecture
Target Compound DataOF-1 (Benzenesulfonamide-benzimidazolone)
Comparator Or BaselineNI-57 (N-methylquinolin-2-one)
Quantified Difference100% structural divergence in the core scaffold while maintaining identical pan-BRPF target engagement.
ConditionsParallel deployment in cellular target engagement assays (e.g., CETSA).

Purchasing OF-1 alongside NI-57 fulfills the SGC's strict guidelines for orthogonal target validation, ensuring reproducible, publication-quality data.

Orthogonal Epigenetic Target Validation

Deploying OF-1 alongside NI-57 in parallel screening workflows to confirm that pan-BRPF inhibition phenotypes are target-driven rather than scaffold-biased[1].

Osteoclastogenesis and Bone Resorption Modeling

Using OF-1 at 1-2 µM to completely block RANKL-induced monocyte fusion in in vitro models of osteoporosis and osteolytic malignant bone lesions, where BRPF1B-selective probes fail [2].

MYST Complex Scaffolding Research

Utilizing OF-1 to isolate the scaffolding role of BRPF proteins in MOZ/MORF histone acetyltransferase complexes without triggering the massive transcriptional interference associated with BET (BRD4) inhibitors [1].

Cellular Target Engagement Assays (CETSA/FRAP)

Employing OF-1 as a standardized positive control to induce measurable thermal stability shifts (at 1 µM) or accelerated fluorescence recovery after photobleaching (at 5 µM) in BRPF-expressing cell lines [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.02014 g/mol

Monoisotopic Mass

439.02014 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

OF-1
4-bromanyl-~{N}-(6-methoxy-1,3-dimethyl-2-oxidanylidene-benzimidazol-5-yl)-2-methyl-benzenesulfonamide

Dates

Last modified: 08-15-2023
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